molecular formula C11H16S B071692 3-Cyclohexyl-4-methylthiophene CAS No. 163045-78-1

3-Cyclohexyl-4-methylthiophene

Cat. No. B071692
CAS RN: 163045-78-1
M. Wt: 180.31 g/mol
InChI Key: UBNBPEQRHOIIMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Cyclohexyl-4-methylthiophene involves chemical polymerization techniques using oxidizing agents such as FeCl3. Comparative studies on polythiophenes substituted with hexyl, cyclohexyl, and methyl groups have shown that bulky substituents significantly affect the properties of the resulting polymers, including their conductivity, electroactivity, mechanical, and thermal stability (Somanathan & Wegner, 1995).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated through various techniques such as NMR, IR, and single-crystal X-ray diffraction. These analyses reveal the conformational characteristics of the cyclohexene unit and the overall geometry of the molecule, which plays a crucial role in determining its physical and chemical properties (Zhao et al., 2009).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including polymerization and cycloaddition, influenced by its functional groups and molecular structure. These reactions contribute to the synthesis of novel compounds and polymers with unique properties. For instance, cycloaddition reactions of 3-vinylthiophen with dienophiles lead to a range of products with potential for further chemical modifications (Abarca et al., 1987).

Physical Properties Analysis

The physical properties of this compound, such as solubility, thermal stability, and molecular weight, are significantly affected by the nature of its substituents. Studies show that polymers derived from thiophenes with bulky substituents like cyclohexyl groups exhibit distinct physical characteristics compared to their alkyl-substituted counterparts (Somanathan & Wegner, 1995).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, electrochemical behavior, and polymerization characteristics, are influenced by its molecular structure. The presence of the cyclohexyl and methyl groups affects its interaction with other chemical species, its polymerization process, and the resulting polymer's electrochemical properties. For example, the electrochemical and optical properties of poly(3-methylthiophenes) synthesized from different starting molecules demonstrate how structural variations impact the material's performance (Arbizzani et al., 1992).

Scientific Research Applications

  • Electropolymerization of Thiophene Derivatives : Gergely and Inzelt (2001) demonstrated the oxidative electropolymerization of 3-methylthiophene, providing insights relevant to the polymerization of similar compounds like 3-Cyclohexyl-4-methylthiophene (Gergely & Inzelt, 2001).

  • Conductive Polymers and Their Properties : Somanathan and Wegner (1995) studied polythiophenes substituted at the 3 position, which is directly relevant to understanding the properties of polymers derived from this compound (Somanathan & Wegner, 1995).

  • Fluorescent Probes and Sensor Applications : Guo et al. (2014) synthesized polythiophene-based conjugated polymers with applications as fluorescent probes in detecting metal ions and amino acids, which could include derivatives of this compound (Guo et al., 2014).

  • Catalysis and Electroanalysis : Mark et al. (2000) explored the applications of poly-3-methylthiophene electrodes in catalysis and electroanalysis, which could extend to similar materials such as this compound (Mark et al., 2000).

  • Molecular Semiconductors and Organic Electronics : Kim et al. (2011) worked on derivatives of thiophene for use in organic thin-film transistors, which can provide insights into the potential electronic applications of this compound (Kim et al., 2011).

Mechanism of Action

Target of Action

3-Cyclohexyl-4-methylthiophene is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . The primary targets of this compound are the carbon atoms in organic compounds that participate in the SM cross-coupling reactions .

Mode of Action

The mode of action of this compound involves its interaction with the carbon atoms in organic compounds during SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the formation of carbon–carbon bonds during SM cross-coupling reactions . The downstream effects of these reactions include the formation of new organic compounds with carbon–carbon bonds .

Pharmacokinetics

Like other organoboron reagents, it is likely to have a relatively stable and readily prepared profile .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds in organic compounds during SM cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, including those with potential biological activity .

properties

IUPAC Name

3-cyclohexyl-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNBPEQRHOIIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364027
Record name 3-cyclohexyl-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163045-78-1
Record name 3-cyclohexyl-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of PCMT influence its excited state dynamics?

A: The study highlights the significant role of PCMT's conformational disorder in its excited-state behavior. [] Unlike rigid conjugated polymers, PCMT exhibits large differences in inter-ring dihedral angles between its ground and excited states. [] This structural feature facilitates large-amplitude vibrational relaxation upon exciton trapping. Essentially, when PCMT absorbs light and enters an excited state, its structure rearranges, leading to a more planar conformation at the excitation site. This planarization increases conjugation length and impacts the observed spectral features, such as the red-shift in the C=C stretching frequency observed in the femtosecond stimulated Raman spectroscopy (FSRS) measurements. []

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